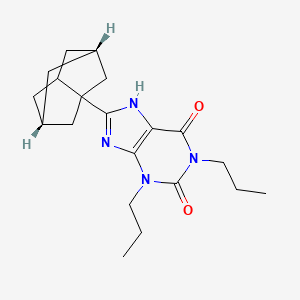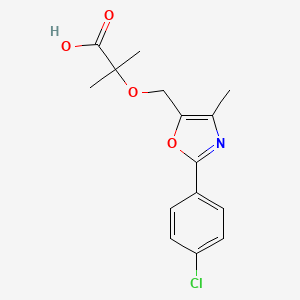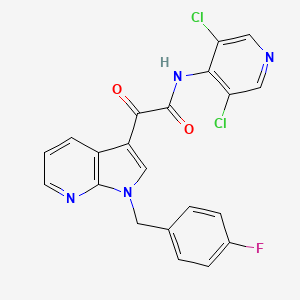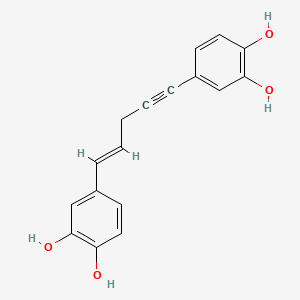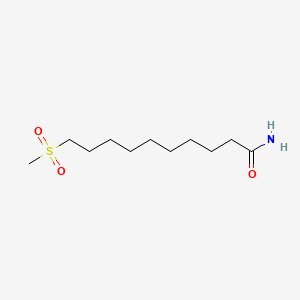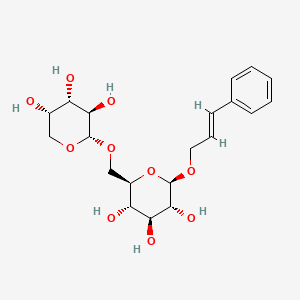
Perfluidona
Descripción general
Descripción
Perfluidone is a synthetic compound with the molecular formula C14H12F3NO4S2 . It was used as a pre-emergence herbicide for controlling various common weeds and grasses in tobacco crops . It is also known by other names such as 1,1,1-trifluoro-N-[2-methyl-4-(phenylsulfonyl)phenyl]-methanesulfonamide .
Molecular Structure Analysis
Perfluidone has a molecular weight of 379.375 . The IUPAC Standard InChI is InChI=1S/C14H12F3NO4S2/c1-10-9-12(23(19,20)11-5-3-2-4-6-11)7-8-13(10)18-24(21,22)14(15,16)17/h2-9,18H,1H3 .
Physical And Chemical Properties Analysis
Perfluidone is a solid at room temperature and is odorless . It has a molecular weight of 379.375 . It is soluble in water (at 20°C) to 60.0 ug/ml and soluble in aromatic and chlorinated hydrocarbon solvents .
Aplicaciones Científicas De Investigación
Detección y tratamiento de compuestos perfluorados
Los compuestos perfluorados (PFC) son un nuevo tipo de contaminante ambiental con una estructura específica . La perfluidona se ha utilizado en la detección y el tratamiento de estos compuestos. Se ha encontrado que es efectiva en el tratamiento de PFC en el agua mediante adsorción física, que se caracteriza por una operación simple, bajo costo y alta eficiencia .
Control de la nutsedge amarilla en la soya
La this compound se ha utilizado en el control de la nutsedge amarilla, un tipo de maleza, en la soya . Se encontró que era efectiva cuando se aplicaba al suelo o al follaje. Sin embargo, se observó que las aplicaciones de 4.5 kg/ha de this compound en el campo dañaron significativamente la soya y redujeron los rendimientos .
Control de la nutsedge púrpura en los pastos
La this compound también se ha utilizado en el control de la nutsedge púrpura en los pastos . Se encontró que controlaba del 76 al 87% de la nutsedge púrpura cuando se aplicaba a fines de primavera y del 95 al 100% cuando se aplicaba a fines del verano .
Degradación microbiana
La this compound se ha utilizado en la degradación microbiana de PFC . Este método implica el uso de microorganismos para descomponer los contaminantes.
Oxidación fotoquímica
La this compound se ha utilizado en la oxidación fotoquímica de PFC . Este proceso implica el uso de luz para catalizar una reacción química que descompone los contaminantes.
Oxidación electroquímica
La this compound se ha utilizado en la oxidación electroquímica de PFC . Este proceso implica el uso de electricidad para catalizar una reacción química que descompone los contaminantes.
Mecanismo De Acción
Target of Action
Perfluidone, also known as flamprop-m-methyl or SB 1528 , is a synthetic sulfonanilide herbicide . It primarily targets the protein biosynthesis and cellular respiration processes in plants . It is selective and acts via contact and root absorption .
Biochemical Pathways
Perfluidone affects the biochemical pathways related to protein biosynthesis, cellular respiration, and photosynthesis . It is also suggested to interfere with the synthesis of VLCFAs . VLCFAs are crucial components of plant waxes and cuticle, and they play a significant role in plant development and stress responses.
Pharmacokinetics
It is known that perfluidone is a solid at room temperature and is soluble in water (at 20°c) to 600 ug/ml and soluble in aromatic and chlorinated hydrocarbon solvents .
Result of Action
Perfluidone’s action results in the control of various common weeds and grasses in crops like flue-cured tobacco, cotton, rice, sugar beet, soybeans, and spinach . It is particularly effective against pests like Purple nutsedge (Cyperus esculentus), Yellow nutsedge (Cyperus rotundus), Foxtail, and Barnyardgrass .
Action Environment
Perfluidone’s action, efficacy, and stability are influenced by environmental factors. It will leach through wet, neutral, or slightly alkaline soils, with a tendency toward greater leaching in soils having low clay and organic matter . It is applied to the soil surface with ground equipment as a pre-emergence spray .
Propiedades
IUPAC Name |
N-[4-(benzenesulfonyl)-2-methylphenyl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO4S2/c1-10-9-12(23(19,20)11-5-3-2-4-6-11)7-8-13(10)18-24(21,22)14(15,16)17/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTBVLXUSXVMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042267 | |
| Record name | Perfluidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37924-13-3 | |
| Record name | Perfluidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37924-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluidone [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037924133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-N-(4-phenylsulphonyl-o-tolyl)methanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X0F4LZ22B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does perfluidone affect plant growth?
A: Perfluidone primarily acts as a growth retardant, disrupting normal plant development. Research suggests it may interfere with cell division and elongation, ultimately inhibiting shoot and root growth. [, , ]
Q2: Does perfluidone impact specific physiological processes in plants?
A: Studies show that perfluidone can inhibit the mitotic index in both cotton and yellow nutsedge roots, indicating its interference with cell division. Additionally, it has been observed to mimic cytokinin activity in purple nutsedge, leading to effects like breaking bud dormancy and inducing basal bulb formation. [, ]
Q3: Does perfluidone affect photosynthesis?
A: Research indicates that while perfluidone doesn't directly inhibit photosynthesis in isolated mesophyll cells, it can indirectly impact photosynthetic activity in whole plants by affecting overall plant growth and development. []
Q4: Does perfluidone affect enzyme activity in plants?
A: Yes, studies have shown that perfluidone can stimulate the activity of the IAA-oxidising enzyme system in lentil roots. This suggests a potential influence on plant hormone regulation. []
Q5: What is the molecular formula and weight of perfluidone?
A5: The molecular formula of perfluidone is C14H12F3NO4S2, and its molecular weight is 391.4 g/mol.
Q6: How does perfluidone behave in soil?
A: Perfluidone tends to leach through neutral and alkaline soils, particularly those with low clay and organic matter content. Leaching is reduced in acidic loamy sand compared to neutral or clay soils. []
Q7: What are the primary applications of perfluidone?
A: Perfluidone is primarily used as a pre-emergence herbicide to control various annual and perennial weeds in rice paddy fields. [, , , , ]
Q8: How does the timing of perfluidone application affect its efficacy?
A: The timing of perfluidone application significantly influences its effectiveness on different weed species. The optimal application time for controlling specific weeds varies, highlighting the importance of considering weed emergence patterns. [, ]
Q9: Can perfluidone be used in combination with other herbicides?
A: Yes, perfluidone is often used in combination with other herbicides to broaden the weed control spectrum and potentially enhance efficacy. For instance, it exhibits synergistic effects when combined with bifenox. [, , ]
Q10: What is known about the toxicity of perfluidone to animals?
A10: While this document focuses on the scientific aspects of perfluidone and does not cover toxicity information, it's crucial to consult relevant safety data sheets and research for comprehensive toxicity data.
Q11: Does perfluidone have any known effects on non-target organisms?
A: Studies on the effects of perfluidone on mycorrhizal fungi, beneficial organisms in soil ecosystems, revealed varying sensitivities among different fungal species. While some growth inhibition was observed at high concentrations, the required levels were generally higher than those typically found in soil after normal application. []
Q12: How persistent is perfluidone in the environment?
A: Perfluidone's persistence in the environment is influenced by factors like soil type, temperature, and microbial activity. Understanding its degradation pathways and rates is crucial for assessing its environmental impact. []
Q13: What analytical techniques are used to detect and quantify perfluidone?
A: Gas-liquid chromatography with electron capture detection is commonly employed for the sensitive detection and quantification of perfluidone residues in various matrices, such as rice grains and husks. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[11-Hydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B1679514.png)
